

# Technical Guide: (R)-1-Boc-2-butyl-piperazine

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## Compound of Interest

Compound Name: (R)-1-Boc-2-Butyl-piperazine

Cat. No.: B577839

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This technical guide provides a comprehensive overview of **(R)-1-Boc-2-butyl-piperazine**, a chiral piperazine derivative of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a relevant synthetic approach, and provides a conceptual workflow for its preparation.

## Physicochemical Properties

**(R)-1-Boc-2-butyl-piperazine** is a Boc-protected chiral piperazine bearing a butyl substituent. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization and manipulation of the molecule.

Property	Value
Molecular Weight	242.36 g/mol [1]
Molecular Formula	C <sub>13</sub> H <sub>26</sub> N <sub>2</sub> O <sub>2</sub> [2]
CAS Number	1212133-43-1[1][2]
IUPAC Name	tert-butyl (2R)-2-butylpiperazine-1-carboxylate[2]
Appearance	Light yellow to yellow liquid
Boiling Point	320.5±17.0 °C (Predicted)
Density	0.964 g/cm <sup>3</sup>
Storage	Under inert gas (nitrogen or Argon) at 2–8 °C

## Synthetic Approach: Asymmetric Lithiation and Alkylation

The synthesis of enantiopure  $\alpha$ -substituted piperazines like **(R)-1-Boc-2-butyl-piperazine** can be achieved through the direct functionalization of the intact piperazine ring.[3][4] A key methodology is the asymmetric lithiation of an N-Boc protected piperazine, followed by trapping the resulting organolithium intermediate with an appropriate electrophile.[3][4][5]

## Experimental Protocol: General Procedure for Asymmetric $\alpha$ -Alkylation of N-Boc-Piperazine

This protocol is a generalized procedure based on established methods for the  $\alpha$ -functionalization of N-Boc-piperazines.[3][4][5]

Materials:

- N-Boc-piperazine
- sec-Butyllithium (s-BuLi)
- (-)-Sparteine (or a suitable chiral ligand)

- Anhydrous solvent (e.g., diethyl ether, THF)
- 1-Bromobutane (or other butyl electrophile)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Organic solvents for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

#### Procedure:

- Preparation: A reaction vessel is charged with anhydrous solvent and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- Chiral Ligand Addition: (-)-Sparteine is added to the cooled solvent.
- Lithiation: A solution of N-Boc-piperazine in the anhydrous solvent is added dropwise to the reaction mixture. Subsequently, s-BuLi is added dropwise, and the mixture is stirred at -78 °C for a specified time to facilitate the formation of the chiral lithiated intermediate. The progress of the lithiation can be monitored using in-situ IR spectroscopy.[3][4]
- Alkylation: 1-Bromobutane is added to the reaction mixture to trap the lithiated intermediate. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
- Quenching and Workup: The reaction is quenched by the addition of a suitable quenching solution. The aqueous layer is extracted with an organic solvent.
- Purification: The combined organic layers are washed, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield **(R)-1-Boc-2-butyl-piperazine**.

#### Analytical Characterization:

The structure and purity of the final compound would be confirmed by standard analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded to confirm the chemical structure and the presence of the butyl group and the Boc protecting group.
- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

## Synthetic Workflow

The following diagram illustrates the general synthetic strategy for **(R)-1-Boc-2-butyl-piperazine** via asymmetric lithiation.

Caption: Synthetic workflow for **(R)-1-Boc-2-butyl-piperazine**.

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